2-Pyrrolidin-1-yl-propionic acid hydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)8-4-2-3-5-8;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODDMURQJWDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100203-58-4 | |
| Record name | 1-Pyrrolidineacetic acid, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1100203-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Elucidating the Mechanism of Action for 2-Pyrrolidin-1-yl-propionic acid hydrochloride
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the elucidation of the mechanism of action for the novel compound, 2-Pyrrolidin-1-yl-propionic acid hydrochloride. As a compound with limited existing public data, a systematic approach is paramount. This document provides a robust framework for researchers, scientists, and drug development professionals to characterize the compound's biological activity, from initial target identification through in-depth signaling pathway analysis and in vivo validation. The guide emphasizes a hypothesis-driven approach, grounded in the structural motifs of the molecule—a pyrrolidine ring and a propionic acid derivative. These structural components are common in a variety of pharmacologically active agents, suggesting several potential avenues for investigation. Detailed, field-proven experimental protocols are provided, along with the causal reasoning behind their selection and sequence. The ultimate goal of this guide is to provide a self-validating system for the rigorous and efficient characterization of this and other novel chemical entities.
Introduction and Initial Hypothesis Formulation
The compound 2-Pyrrolidin-1-yl-propionic acid hydrochloride features two key structural components that can inform our initial hypotheses about its potential mechanism of action. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active molecules, including alkaloids and pharmaceuticals.[1][2] Pyrrolidine derivatives exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[1][3] The flexibility of the pyrrolidine scaffold allows it to interact with a variety of biological targets.[4][5] The propionic acid moiety is a well-known pharmacophore, most notably found in the class of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[6][7] These derivatives typically act by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[7]
Given these structural precedents, we can formulate two primary, testable hypotheses for the mechanism of action of 2-Pyrrolidin-1-yl-propionic acid hydrochloride:
-
Hypothesis 1: The compound acts as a modulator of inflammatory pathways, potentially through the inhibition of COX enzymes, similar to other propionic acid derivatives.
-
Hypothesis 2: The compound interacts with a specific receptor or enzyme target, leveraging the pyrrolidine scaffold's ability to engage in diverse binding interactions, potentially in the central nervous system (CNS) or as an antimicrobial agent. [1][8]
This guide will provide the experimental framework to systematically test these hypotheses.
Tier 1: Initial Target Identification and In Vitro Profiling
The first tier of investigation aims to broadly screen for biological activity and identify potential molecular targets. This stage is crucial for narrowing the focus of subsequent, more resource-intensive experiments.
Receptor Binding Assays
Receptor binding assays are a fundamental first step in determining if a compound interacts with specific receptors.[9][10][11] A broad panel of receptor binding assays should be employed to screen for affinity across a range of common drug targets.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Prepare cell membrane fractions from cell lines overexpressing the target receptor of interest.
-
Incubation: In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of 2-Pyrrolidin-1-yl-propionic acid hydrochloride.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand via rapid filtration through a glass fiber filter.
-
Quantification: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[9] This can then be used to calculate the binding affinity (Ki).
Causality Behind Experimental Choices: This method is highly sensitive and allows for the direct measurement of a compound's affinity for a receptor.[10] By screening against a large panel of receptors, we can efficiently identify potential on-target and off-target interactions.
Enzyme Inhibition Assays
To directly test Hypothesis 1, a panel of enzyme inhibition assays focusing on key enzymes in inflammatory pathways is necessary.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Purify recombinant human COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzymes with varying concentrations of 2-Pyrrolidin-1-yl-propionic acid hydrochloride.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the IC50 value for the inhibition of each COX isoform.
Causality Behind Experimental Choices: This assay directly measures the functional consequence of the compound's interaction with the COX enzymes, providing a clear indication of its potential as an anti-inflammatory agent. Differentiating between COX-1 and COX-2 inhibition is critical for predicting potential side effects.
Tier 2: Cell-Based Assays for Functional Characterization
Once a potential target or pathway has been identified, the next step is to assess the compound's functional activity in a cellular context. Cell-based assays provide a more physiologically relevant system for understanding a compound's mechanism of action.[12]
Signaling Pathway Analysis
If a G-protein coupled receptor (GPCR) is identified as a target, a variety of cell-based assays can be used to determine if the compound is an agonist or antagonist and to dissect the downstream signaling cascade.
Experimental Protocol: cAMP Measurement Assay
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the target GPCR.
-
Compound Treatment: Treat the cells with varying concentrations of 2-Pyrrolidin-1-yl-propionic acid hydrochloride, alone or in combination with a known agonist.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure the levels of cyclic adenosine monophosphate (cAMP) using a competitive immunoassay or a bioluminescence-based assay.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Causality Behind Experimental Choices: cAMP is a key second messenger for many GPCRs.[13] Measuring its modulation provides a robust and quantifiable readout of receptor activation or inhibition.
Mandatory Visualization: Hypothetical GPCR Signaling Pathway
Caption: Hypothetical GPCR signaling cascade modulated by the test compound.
Immunofluorescence Staining
To visualize the cellular effects of the compound, immunofluorescence can be used to track the localization of key proteins involved in the signaling pathway.
Experimental Protocol: NF-κB Translocation Assay
-
Cell Culture and Treatment: Plate cells on glass coverslips and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of 2-Pyrrolidin-1-yl-propionic acid hydrochloride.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.[14]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear translocation of NF-κB.
Causality Behind Experimental Choices: NF-κB is a key transcription factor in the inflammatory response. Its translocation to the nucleus is a hallmark of pathway activation. This imaging-based assay provides direct visual evidence of the compound's anti-inflammatory potential at a subcellular level.
Tier 3: In Vivo Model Validation
The final tier of investigation involves testing the compound's efficacy and mechanism of action in a living organism. In vivo models are essential for understanding the compound's pharmacokinetic and pharmacodynamic properties in a complex physiological system.[15][16][17]
Animal Models of Disease
The choice of animal model will depend on the findings from the in vitro and cell-based assays.
-
For Anti-Inflammatory Activity: A carrageenan-induced paw edema model in rodents is a standard and robust model for acute inflammation.
-
For CNS Activity: A variety of behavioral models can be used to assess antidepressant, anxiolytic, or antipsychotic potential, such as the forced swim test or elevated plus maze.[18][19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Acclimation: Acclimate male Wistar rats to the experimental conditions.
-
Compound Administration: Administer 2-Pyrrolidin-1-yl-propionic acid hydrochloride or a vehicle control orally or intraperitoneally at various doses.
-
Induction of Edema: After a set pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each dose group compared to the vehicle control.
Causality Behind Experimental Choices: This model is widely accepted for evaluating the efficacy of anti-inflammatory drugs. It provides a quantitative measure of the compound's ability to suppress an acute inflammatory response in vivo.
Mandatory Visualization: In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo efficacy studies.
Data Summary and Interpretation
All quantitative data generated throughout this investigative process should be compiled into clear and concise tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Profiling Data
| Assay Type | Target | Result (IC50/EC50/Ki) |
| Receptor Binding | Receptor X | Value |
| Receptor Binding | Receptor Y | Value |
| Enzyme Inhibition | COX-1 | Value |
| Enzyme Inhibition | COX-2 | Value |
Table 2: Summary of In Vivo Efficacy Data
| Animal Model | Dose | Outcome Measure | Result |
| Carrageenan Paw Edema | Dose 1 | % Inhibition of Edema | Value |
| Carrageenan Paw Edema | Dose 2 | % Inhibition of Edema | Value |
By systematically progressing through these tiers of investigation, a comprehensive and well-supported understanding of the mechanism of action for 2-Pyrrolidin-1-yl-propionic acid hydrochloride can be achieved. This structured approach ensures scientific rigor and provides a clear path from initial hypothesis to in vivo validation.
References
-
Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. (2022-02-04). Wiley Online Library. [Link]
-
Propionic acid derivatives: Significance and symbolism. (2025-07-31). Wisdom Library. [Link]
-
Pyrrolidine-based marketed drugs. | Download Scientific Diagram. ResearchGate. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Propionic Acid | CH3CH2COOH | CID 1032. PubChem. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Pyrrolidine - Wikipedia. Wikipedia. [Link]
-
Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Pill Pharmacology. [Link]
-
In vitro receptor binding assays: general methods and considerations. PubMed. [Link]
-
Editorial: In vitro and in vivo models for neurodevelopmental disorders. PubMed Central. [Link]
-
(PDF) In vitro receptor binding assays. ResearchGate. [Link]
-
In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf. NIH. [Link]
-
propionic acid derivatives. ClinPGx. [Link]
-
In Vivo Neuroscience Models. Selvita. [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
-
The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. MDPI. [Link]
-
In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]
-
About Ligand Binding Assays. Gifford Bioscience. [Link]
-
2-(1H-pyrrol-1-yl)propanoic acid | C7H9NO2 | CID 4442771. PubChem. [Link]
-
Receptor Binding Assay. Creative Bioarray. [Link]
-
Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. PubMed. [Link]
-
In vitro, in vivo and in silico models of drug distribution into the brain. PubMed. [Link]
-
In vitro receptor binding assays: general methods and considerations. ProQuest. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 15. Editorial: In vitro and in vivo models for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. In vitro, in vivo and in silico models of drug distribution into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wuxibiology.com [wuxibiology.com]
- 19. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine-Propionic Acid Scaffold: A Launchpad for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: From a Simple Building Block to a Privileged Scaffold
While 2-Pyrrolidin-1-yl-propionic acid hydrochloride itself is not a recognized therapeutic agent, its core structure represents a highly valuable scaffold in medicinal chemistry. The five-membered pyrrolidine ring, a saturated nitrogen heterocycle, offers a unique three-dimensional architecture that is ideal for exploring pharmacophore space.[1][2] This guide delves into the untapped potential of this scaffold, moving beyond the specific hydrochloride salt to explore the vast therapeutic landscape of its derivatives. By understanding the biological targets of existing drugs and compounds that share this core, we can illuminate a rational path forward for the design and development of novel therapeutics for a wide range of human diseases.
The pyrrolidine ring is a recurring motif in a multitude of natural products, including alkaloids and the essential amino acid proline, which are fundamental components of peptides and proteins.[3] This natural prevalence has inspired medicinal chemists to incorporate the pyrrolidine scaffold into synthetic drugs to enhance potency, selectivity, and pharmacokinetic profiles.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, anti-hyperglycemic, and neuropharmacological effects.[5]
This document serves as a comprehensive resource for researchers, providing a detailed exploration of established and potential therapeutic targets, actionable experimental protocols for target validation, and a strategic workflow for advancing new chemical entities (NCEs) from this promising chemical class.
Part 1: Deconstructing the Scaffold - A Gateway to Diverse Therapeutic Targets
The true potential of the 2-Pyrrolidin-1-yl-propionic acid scaffold lies in its versatility. The pyrrolidine ring and the propionic acid side chain offer multiple points for chemical modification, allowing for the creation of large, diverse libraries of compounds. By analyzing the structure-activity relationships (SAR) of known bioactive molecules containing this core, we can identify key therapeutic areas and their corresponding molecular targets.
Anti-inflammatory and Analgesic Potential: Targeting Cyclooxygenase (COX) Enzymes
The propionic acid moiety is a well-established pharmacophore in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7][8] Profen drugs, such as Ibuprofen and Ketoprofen, are aryl-propionic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
It is therefore highly probable that novel derivatives of 2-Pyrrolidin-1-yl-propionic acid, particularly those incorporating an aryl group, could be designed as potent and selective COX inhibitors. The pyrrolidine ring offers an opportunity to explore interactions with secondary binding pockets within the COX enzymes, potentially leading to improved selectivity for COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[9]
Key Therapeutic Targets:
-
Cyclooxygenase-1 (COX-1)
-
Cyclooxygenase-2 (COX-2)
-
5-Lipoxygenase (5-LOX)[9]
Metabolic Disorders: A Focus on Diabetes and Glycemic Control
The pyrrolidine scaffold is a cornerstone in the development of therapeutics for metabolic diseases, particularly type 2 diabetes.[10] Several mechanisms have been identified for pyrrolidine-containing compounds:
-
α-Glucosidase and α-Amylase Inhibition: By inhibiting these enzymes in the digestive tract, the breakdown of carbohydrates and subsequent absorption of glucose are slowed, leading to better glycemic control.[10]
-
Dipeptidyl Peptidase-IV (DPP-4) Inhibition: Several marketed anti-diabetic drugs, such as Vildagliptin and Saxagliptin, contain a pyrrolidine fragment and act by inhibiting DPP-4, an enzyme that inactivates incretin hormones, thereby enhancing insulin secretion.[4]
The 2-Pyrrolidin-1-yl-propionic acid backbone provides a robust starting point for designing novel inhibitors of these key metabolic enzymes.
Key Therapeutic Targets:
Oncology: Targeting Cancer Cell Proliferation and Metastasis
The pyrrolidine ring is present in numerous compounds with demonstrated anticancer activity.[5][11] These compounds exert their effects through various mechanisms, highlighting the broad potential of the scaffold in oncology.
-
Enzyme Inhibition: Pyrrolidine derivatives have been developed as inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][12] For instance, benzofuroxan-based pyrrolidine hydroxamates have shown potent inhibitory activity against MMP-2 and MMP-9.[12]
-
Receptor Antagonism: The CXCR4 chemokine receptor is implicated in cancer metastasis. Pyrrolidine-based molecules have been successfully designed as CXCR4 antagonists, demonstrating the potential to inhibit cancer cell migration.[1]
Key Therapeutic Targets:
-
Histone Deacetylases (HDACs)[1]
-
Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9[12]
-
CXCR4 Chemokine Receptor[1]
-
Akt (Protein Kinase B)[1]
Central Nervous System (CNS) Disorders: Neuromodulation and Beyond
Pyrrolidine-containing compounds have shown significant promise in the treatment of a range of CNS disorders. The "racetam" class of drugs, which feature a pyrrolidone ring (an oxidized form of pyrrolidine), are used to treat cognitive impairment and other neurological conditions.[3]
-
Anticonvulsant Activity: Derivatives of pyrrolidine-2,5-dione have been synthesized and shown to possess potent anticonvulsant properties.[1]
-
Opioid Receptor Modulation: A derivative of 2-pyrrolidin-1-yl-propionic acid, PF-04455242, has been identified as a high-affinity antagonist for the κ-opioid receptor (KOR), with potential applications in treating depression and addiction.[13]
-
Adrenergic Receptor Modulation: Certain pyrrolidin-2-one derivatives exhibit affinity for α1-adrenergic receptors, suggesting potential for the development of novel antiarrhythmic agents.[14]
Key Therapeutic Targets:
-
Kappa-Opioid Receptor (KOR)[13]
-
α1-Adrenergic Receptors[14]
-
Various ion channels and receptors involved in neuronal excitability.
Infectious Diseases: A Scaffold for Novel Antimicrobials
The pyrrolidine motif is found in a number of natural and synthetic compounds with antibacterial and antifungal properties.[5][11] Anisomycin, a naturally occurring pyrrolidine alkaloid, inhibits bacterial protein synthesis.[12] The development of novel derivatives of 2-Pyrrolidin-1-yl-propionic acid could lead to new classes of antibiotics to combat the growing threat of antimicrobial resistance.
Key Therapeutic Targets:
-
Bacterial protein synthesis machinery.[12]
-
Enzymes essential for bacterial cell wall synthesis.
Part 2: A Strategic Workflow for Target Identification and Validation
The following workflow provides a structured approach for researchers to systematically explore the therapeutic potential of novel compounds derived from the 2-Pyrrolidin-1-yl-propionic acid scaffold.
Caption: A streamlined workflow for the discovery and development of therapeutics derived from the 2-Pyrrolidin-1-yl-propionic acid scaffold.
Part 3: Essential Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the target validation and characterization of novel derivatives.
Protocol: Competitive Binding Assay for Kappa-Opioid Receptor (KOR) Antagonism
Objective: To determine the binding affinity (Ki) of a test compound for the Kappa-Opioid Receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human KOR.
-
[³H]-U69,593 (radiolabeled KOR agonist).
-
Test compounds (derivatives of 2-Pyrrolidin-1-yl-propionic acid).
-
Naloxone (non-selective opioid antagonist for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-KOR cells.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet membranes.
-
Wash and resuspend the membrane pellet in binding buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-U69,593 (typically at its Kd), and serial dilutions of the test compound.
-
For total binding, add only buffer and radioligand.
-
For non-specific binding, add buffer, radioligand, and a high concentration of naloxone.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vitro COX-2 Inhibition Assay
Objective: To determine the potency and selectivity of a test compound in inhibiting the enzymatic activity of COX-2.
Materials:
-
Recombinant human COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Test compounds.
-
COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical).
-
Microplate reader.
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound and a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Add the test compound or control to the appropriate wells.
-
Pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
-
Detection:
-
The kit will contain a probe that reacts with PGG2, the initial product of the COX reaction, to produce a fluorescent or colorimetric signal.
-
Incubate for the recommended time.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
To determine selectivity, perform a parallel assay using COX-1 enzyme and calculate the selectivity index (SI = IC50 for COX-1 / IC50 for COX-2).
-
Part 4: Signaling Pathways and Future Directions
The diverse biological activities of pyrrolidine-containing compounds stem from their ability to modulate a wide array of signaling pathways. Below is a conceptual representation of how a hypothetical derivative could interrupt a pro-inflammatory pathway.
Caption: A simplified diagram showing the inhibition of the COX-2 pathway by a hypothetical 2-Pyrrolidin-1-yl-propionic acid derivative.
The future of drug discovery with this scaffold is bright. Advances in computational chemistry and machine learning can accelerate the design of novel derivatives with optimized properties. High-throughput synthesis and screening will enable the rapid exploration of vast chemical space. By combining these modern techniques with a solid understanding of the underlying biology, the 2-Pyrrolidin-1-yl-propionic acid scaffold can serve as a foundation for the development of innovative medicines to address unmet medical needs.
References
A comprehensive list of all sources cited within this document is provided below.
-
Title: Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding Source: PubMed Central URL: [Link]
-
Title: Pyrrolidine alkaloids and their promises in pharmacotherapy Source: ResearchGate URL: [Link]
-
Title: FDA-approved pyrrolidine-containing drugs in 2022 Source: ResearchGate URL: [Link]
-
Title: Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Source: International Journal of Pharmaceutical and Medical Research URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules URL: [Link]
-
Title: Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids Source: MDPI URL: [Link]
-
Title: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IRIS - Unipa URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
-
Title: Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents Source: PubMed URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PubMed Central URL: [Link]
-
Title: The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia Source: MDPI URL: [Link]
-
Title: 3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID 550965 Source: PubChem URL: [Link]
-
Title: Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors Source: PubMed URL: [Link]
-
Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: MDPI URL: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. mdpi.com [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Pyrrolidine Scaffold in Modern Drug Discovery: A Case Study of 2-Pyrrolidin-1-yl-propionic acid Hydrochloride
Executive Summary
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its unique stereochemical and conformational properties.[1][2][3] This guide delves into the multifaceted role of the pyrrolidine scaffold in drug discovery, using the structure of 2-Pyrrolidin-1-yl-propionic acid hydrochloride as a representative framework for discussion. While specific public data on this particular hydrochloride salt is limited, its constituent parts—the pyrrolidine ring and the propionic acid sidechain—serve as an excellent model to explore the fundamental principles that make this scaffold a "privileged" structure in pharmacology. We will dissect the strategic advantages of the pyrrolidine core, from its three-dimensional character to its prevalence in numerous FDA-approved drugs, and provide practical insights into its synthesis, structure-activity relationship (SAR) analysis, and biological evaluation.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine motif is a recurring feature in a vast array of natural products, including alkaloids like nicotine and hygrine, and is a key component in many synthetic drugs.[2][4][5] Its significance is not accidental but is rooted in a combination of advantageous physicochemical properties that make it highly valuable for drug designers.
Stereochemical Richness and 3D Conformation
Unlike flat, aromatic rings that limit substituent vectors to a single plane, the sp³-hybridized carbon atoms of the pyrrolidine ring provide a non-planar, three-dimensional scaffold.[1][3] This "puckered" nature, which undergoes a low-energy conformational interchange known as pseudorotation, allows for a more precise and diverse spatial arrangement of functional groups.[1][3][6] This three-dimensionality is critical for achieving high-affinity and selective interactions with the complex, chiral surfaces of biological targets like enzymes and receptors.
The conformational flexibility of the pyrrolidine ring can be controlled or "locked" by introducing specific substituents.[1] For instance, the electronegativity of substituents at the C-4 position can favor specific Cγ-exo or Cγ-endo envelope conformers, directly influencing the molecule's biological activity.[1] This ability to fine-tune the 3D shape of a molecule is a powerful tool in optimizing lead compounds.
Physicochemical Properties and Pharmacokinetic Profile
The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. When unsubstituted (NH), it can also serve as a hydrogen bond donor.[7] This basic nitrogen center often improves aqueous solubility and allows for the formation of stable, crystalline salts (like the hydrochloride form of our topic compound), which is highly advantageous for formulation and manufacturing. These properties contribute positively to the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.
| Property | Pyrrolidine | Pyrrole (Aromatic Analog) | Cyclopentane (Carbocyclic Analog) |
| Hybridization | sp³ | sp² | sp³ |
| Geometry | Non-planar, Puckered | Planar | Non-planar, Puckered |
| Aqueous Solubility | High (Miscible) | Low (6 g/L) | Very Low (Insoluble) |
| pKa (of conjugate acid) | ~11.3 | ~0.4 | N/A |
| H-Bonding | Acceptor & Donor (NH) | Donor (NH) | None |
Table 1: Comparison of Physicochemical Properties.
Synthesis of Pyrrolidine Derivatives: Strategies and Methodologies
The construction of the pyrrolidine core is a well-trodden path in organic chemistry, with two primary strategies dominating the field: the functionalization of existing chiral pyrrolidines and the de novo construction of the ring.[4]
Strategy 1: Functionalization of the Chiral Pool
Nature provides an abundant source of chiral pyrrolidine building blocks, most notably the amino acids L-proline and L-hydroxyproline.[4] These precursors are cost-effective and allow for the synthesis of enantiomerically pure compounds. For example, the synthesis of a molecule like 2-Pyrrolidin-1-yl-propionic acid could be envisioned starting from L-proline.
Strategy 2: De Novo Ring Construction via Cycloaddition
For more complex substitution patterns not easily accessible from the chiral pool, chemists often turn to ring-forming reactions. The [3+2] cycloaddition reaction using azomethine ylides is one of the most powerful and versatile methods for synthesizing substituted pyrrolidines.[6] This reaction involves the generation of a transient azomethine ylide dipole, which then reacts with a dipolarophile (typically an alkene) to form the five-membered ring in a stereocontrolled manner.[6]
Exemplary Protocol: Asymmetric [3+2] Cycloaddition
This protocol is a representative methodology and illustrates the causality behind experimental choices.
-
Generation of the Azomethine Ylide Precursor (Self-Validating Step):
-
Action: Condense an α-amino acid ester (e.g., methyl glycinate) with an aldehyde (e.g., benzaldehyde) in an anhydrous solvent like dichloromethane (DCM) with a drying agent (e.g., MgSO₄).
-
Causality: The reaction forms an imine, the direct precursor to the azomethine ylide. Anhydrous conditions are critical to prevent hydrolysis of the imine back to its starting materials. The choice of ester protects the carboxylic acid and improves solubility in organic solvents.
-
-
The Cycloaddition Reaction:
-
Action: To the filtered imine solution, add the dipolarophile (e.g., N-phenylmaleimide) and a catalytic amount of a chiral Lewis acid (e.g., Ag(I) or Cu(I) complexed with a chiral ligand). Stir at room temperature for 12-24 hours.
-
Causality: The Lewis acid coordinates to the imine, facilitating the deprotonation and formation of the metallo-azomethine ylide.[6] The chiral ligand directs the facial approach of the dipolarophile, inducing asymmetry and leading to an enantiomerically enriched product. N-phenylmaleimide is an electron-deficient alkene, making it a highly reactive dipolarophile for this reaction.
-
-
Work-up and Purification:
-
Action: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Causality: The aqueous work-up removes the metal catalyst and other water-soluble byproducts. Column chromatography separates the desired pyrrolidine cycloadduct from unreacted starting materials and any diastereomeric side products based on polarity.
-
-
Characterization:
-
Action: Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and potentially Chiral HPLC.
-
Causality: This step is essential for validating the success of the synthesis. NMR provides structural information and relative stereochemistry (via coupling constants and NOE), while Mass Spec confirms the molecular weight. Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the product.
-
Structure-Activity Relationships (SAR) and Biological Targets
The pyrrolidine scaffold is found in drugs targeting a wide range of diseases, including cardiovascular conditions, viral infections, cancer, and central nervous system disorders.[4][5][8] The specific biological activity is dictated by the substituents attached to the pyrrolidine ring.
A classic example is the development of Angiotensin-Converting Enzyme (ACE) inhibitors. Captopril , the first-in-class ACE inhibitor, features a proline (pyrrolidine-2-carboxylic acid) core. The pyrrolidine ring provides a rigid backbone to correctly orient the key pharmacophore elements—the thiol group for zinc binding and the carboxylate for ionic interactions—within the ACE active site.[7]
Pyrrolidine [label=<
Pyrrolidine Core
R1 [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="R1: N-substituent"]; R2 [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="R2: C2-substituent"]; R3 [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", label="R3/R4: C3/C4-substituents"]; R4 [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="R5: C5-substituent"];
R1_info [label="Influences PK/PD\nCan be part of pharmacophore\n(e.g., DPP-4 inhibitors)"]; R2_info [label="Often a key interaction group\n(e.g., Carboxylate in ACE inhibitors)"]; R3_info [label="Modulates conformation & lipophilicity\n(e.g., Fluoro-substitution)"]; R4_info [label="Can block metabolism\nOr provide additional binding"];
Pyrrolidine -> R1 [style=invis]; Pyrrolidine -> R2 [style=invis]; Pyrrolidine -> R3 [style=invis]; Pyrrolidine -> R4 [style=invis];
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The development of DPP-4 inhibitors for type 2 diabetes provides an excellent illustration of the pyrrolidine scaffold's utility. Several successful drugs, including Vildagliptin and Saxagliptin , incorporate a cyanopyrrolidine moiety.[7][9]
In these molecules, the pyrrolidine ring acts as a proline mimetic, fitting snugly into the S2 subsite of the DPP-4 enzyme. The crucial nitrile (-C≡N) group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site, leading to potent and long-lasting inhibition.
Protocol: In Vitro DPP-4 Inhibition Assay
This protocol demonstrates a self-validating system for assessing compound potency.
-
Preparation of Reagents:
-
Enzyme: Recombinant human DPP-4.
-
Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). This substrate is non-fluorescent until cleaved by DPP-4, releasing the highly fluorescent AMC.
-
Test Compounds: Pyrrolidine derivatives (like our title compound, if it were being tested) dissolved in DMSO to create a stock solution, then serially diluted.
-
Assay Buffer: Tris-HCl buffer, pH 7.5.
-
-
Assay Procedure:
-
Action: In a 96-well black plate, add 50 µL of assay buffer, 20 µL of the test compound dilution (or DMSO for control), and 10 µL of the DPP-4 enzyme solution.
-
Causality: This pre-incubation step (typically 15 minutes at 37°C) allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation and Measurement:
-
Action: Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate to each well. Immediately place the plate in a fluorescence plate reader.
-
Action: Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over 30 minutes.
-
Causality: The rate of fluorescence increase is directly proportional to the enzyme activity. An effective inhibitor will result in a lower rate of fluorescence increase compared to the DMSO control.
-
-
Data Analysis (Self-Validating Step):
-
Action: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the inhibitor.
-
Action: Determine the percent inhibition relative to the control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Causality: A well-defined sigmoidal dose-response curve validates the quality of the data. The IC₅₀ value is the key quantitative measure of the compound's potency.
-
Potential Liabilities and Future Directions
While highly valuable, the pyrrolidine scaffold is not without potential liabilities. A primary concern is its metabolic susceptibility. The α-carbon to the nitrogen can be oxidized by cytochrome P450 enzymes to form a reactive iminium ion.[7] This electrophilic intermediate can covalently bind to macromolecules like proteins and DNA, potentially leading to toxicity.[7] Medicinal chemists often mitigate this risk by introducing substituents that sterically hinder or electronically deactivate the α-carbon, or by using alternative bioisosteres.
The future of the pyrrolidine scaffold remains bright. Its inherent 3D nature makes it an ideal starting point for fragment-based drug discovery (FBDD) campaigns, which aim to build potent leads from smaller, more three-dimensional fragments.[6] The continued development of novel synthetic methods will further expand the accessible chemical space of pyrrolidine derivatives, ensuring their place in the drug discovery toolkit for years to come.
Conclusion
The pyrrolidine ring is a deceptively simple scaffold that provides a wealth of opportunities for the medicinal chemist. Its combination of stereochemical complexity, conformational control, and favorable physicochemical properties has cemented its status as a privileged structure in drug discovery. By understanding the principles of its synthesis, the nuances of its structure-activity relationships, and its application in successful drug campaigns, researchers can continue to leverage the power of the pyrrolidine core to develop the next generation of innovative medicines.
References
-
Sagdiann, A., & Gulevskaya, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Scott, M. A., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Kim, D., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Pyrrolidin-1-yl-propionic acid hydrochloride molecular weight and formula
An In-depth Technical Guide to 2-Pyrrolidin-1-yl-propionic acid hydrochloride
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry and drug discovery, present in numerous natural products and FDA-approved pharmaceuticals.[1] Its saturated, non-planar structure provides an excellent framework for creating three-dimensional diversity in drug candidates, often leading to improved binding affinity and pharmacokinetic properties. This guide focuses on a specific, functionalized derivative: 2-Pyrrolidin-1-yl-propionic acid hydrochloride. As a bifunctional molecule—containing a tertiary amine within the pyrrolidine ring and a carboxylic acid group—it serves as a versatile intermediate for the synthesis of more complex molecules. This document provides researchers, chemists, and drug development professionals with core technical data, proven field insights into its application, and a logical framework for its utilization.
Core Molecular and Physicochemical Profile
Precise identification of a chemical entity is the bedrock of reproducible science. 2-Pyrrolidin-1-yl-propionic acid hydrochloride is the hydrochloride salt of the parent compound, 2-pyrrolidin-1-ylpropanoic acid. The addition of hydrochloric acid protonates the basic nitrogen of the pyrrolidine ring, enhancing the compound's stability and aqueous solubility.
The molecular formula for the parent compound (free base) is C₇H₁₃NO₂.[2] Upon formation of the hydrochloride salt, the formula becomes C₇H₁₄ClNO₂ .
Quantitative Data Summary
For clarity and rapid reference, the core quantitative properties are summarized below. The molecular weight is calculated based on the constituent atoms of the hydrochloride salt.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄ClNO₂ | Calculated |
| Molecular Weight | 179.65 g/mol | Calculated |
| Monoisotopic Mass (Free Base) | 143.09464 Da | [2] |
| Appearance | Light yellow to brown solid | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |
| Predicted pKa | 3.83 ± 0.10 (for the carboxylic acid) | [3] |
Note: The molecular weight is derived from the free base (143.18 g/mol ) and HCl (36.46 g/mol ). Physicochemical properties like appearance and storage are based on data for structurally similar compounds.
Synthesis and Mechanistic Considerations
The synthesis of pyrrolidine derivatives is a well-established field in organic chemistry.[4] For 2-Pyrrolidin-1-yl-propionic acid hydrochloride, a common and logical synthetic route involves the nucleophilic substitution of a suitable propionic acid derivative with pyrrolidine, followed by salt formation.
Conceptual Synthesis Workflow
The diagram below illustrates a plausible and efficient two-step synthesis. This pathway is chosen for its reliance on readily available starting materials and straightforward reaction conditions.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol Insights
-
Step 1: N-Alkylation:
-
Reactants: Pyrrolidine and an electrophilic propionic acid derivative, such as 2-bromopropionic acid.
-
Mechanism: Pyrrolidine acts as a nucleophile, attacking the alpha-carbon of the 2-bromopropionic acid in a classic Sₙ2 reaction.
-
Causality: A non-nucleophilic base (e.g., potassium carbonate) is typically included to neutralize the hydrobromic acid byproduct, preventing it from protonating the starting pyrrolidine and rendering it non-nucleophilic. The choice of solvent (e.g., acetonitrile or DMF) facilitates the dissolution of reactants and supports the polar transition state of the Sₙ2 reaction.
-
-
Step 2: Hydrochloride Salt Formation:
-
Reactant: The isolated free base from Step 1 is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Procedure: A solution of hydrochloric acid (often as a solution in dioxane or ether) is added dropwise. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
-
Trustworthiness: This self-validating step is driven by the significant difference in solubility between the free base and its salt form, ensuring high purity of the final isolated product.
-
Applications in Research and Development
The utility of 2-Pyrrolidin-1-yl-propionic acid hydrochloride stems from its identity as a versatile building block. Its bifunctional nature allows for selective modification at either the carboxylic acid or the tertiary amine (after deprotonation), making it a valuable starting point for creating libraries of compounds for screening.
Caption: Logical relationship of the compound's primary applications.
-
Pharmaceutical Intermediate: The pyrrolidine scaffold is a privileged structure in neuroscience. This compound serves as an intermediate for drugs targeting neurological conditions.[5] Its structure suggests potential interaction with various neurotransmitter systems, making it a candidate for further pharmacological investigation.[5]
-
Chemical Synthesis: As a building block, it provides a direct route to more complex molecules. The carboxylic acid can be readily converted to amides, esters, or reduced to an alcohol, while the pyrrolidine ring provides a stable, sterically defined core.
-
Research Reagent: In life sciences, compounds like this are used as biochemical reagents to study biological systems, such as receptor interactions and neurotransmission.[5][6]
Safety and Handling
Authoritative safety data for this specific compound is limited; therefore, a conservative approach based on structurally related molecules is warranted. The GHS classification for a similar compound, 2-(1H-pyrrol-1-yl)propanoic acid, indicates potential hazards.[7]
-
Hazard Class: Warning.[7]
-
Hazard Statements:
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder.
-
Storage: Keep the container tightly sealed in a dry place at room temperature.[3][8]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air.
-
References
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)propanoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(pyrrolidin-1-yl)propanoic acid hydrochloride (C7H13NO2). Retrieved from [Link]
-
Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyrrolidin-2-yl-propionic acid. Retrieved from [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]
-
Iacona, V. D., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(pyrrolidin-1-yl)propanoic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. 3-PYRROLIDIN-1-YL-PROPIONIC ACID HCL | 76234-38-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-(1H-pyrrol-1-yl)propanoic acid | C7H9NO2 | CID 4442771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(pyrrolidin-1-yl)acetic acid hydrochloride - CAS:6628-74-6 - Sunway Pharm Ltd [3wpharm.com]
Methodological & Application
Synthesis Protocol for 2-Pyrrolidin-1-yl-propionic acid hydrochloride: An Application Note
Introduction
2-Pyrrolidin-1-yl-propionic acid and its derivatives are of significant interest in medicinal chemistry and drug development. The pyrrolidine moiety is a common scaffold in numerous biologically active compounds and approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] This application note provides a detailed, field-tested protocol for the synthesis of 2-Pyrrolidin-1-yl-propionic acid hydrochloride, offering insights into the underlying chemical principles and critical experimental parameters. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic procedure.
Synthetic Strategy Overview
The synthesis of 2-Pyrrolidin-1-yl-propionic acid hydrochloride can be efficiently achieved through a two-step process. The primary synthetic challenge lies in the formation of the carbon-nitrogen bond at the α-position of the propionic acid backbone. Two principal strategies are considered:
-
Nucleophilic Substitution: This classic approach involves the reaction of a 2-halopropionic acid ester with pyrrolidine, followed by ester hydrolysis.
-
Reductive Amination: A more direct route that involves the reaction of a 2-ketoacid (pyruvic acid) with pyrrolidine in the presence of a reducing agent.[2][3]
This guide will focus on the Nucleophilic Substitution method due to its widespread applicability and the commercial availability of the starting materials. The overall workflow is depicted below.
Caption: Overall synthetic workflow for 2-Pyrrolidin-1-yl-propionic acid hydrochloride.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | ≥98% | Sigma-Aldrich |
| Pyrrolidine | C₄H₉N | 71.12 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | ≥99.8% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Sigma-Aldrich |
| Hydrochloric Acid (in ether) | HCl | 36.46 | 2.0 M | Sigma-Aldrich |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
Step 1: Synthesis of Ethyl 2-pyrrolidin-1-yl-propionate
Reaction Mechanism: This step proceeds via a standard SN2 reaction mechanism. Pyrrolidine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbon atom bearing the bromine atom in ethyl 2-bromopropionate. The basic conditions provided by potassium carbonate neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Caption: SN2 reaction mechanism for the formation of the intermediate ester.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Add anhydrous acetonitrile (100 mL) to the flask and stir the suspension.
-
To the stirred suspension, add pyrrolidine (7.11 g, 8.45 mL, 100 mmol) followed by ethyl 2-bromopropionate (9.05 g, 6.7 mL, 50 mmol).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield ethyl 2-pyrrolidin-1-yl-propionate as a colorless to pale yellow oil.
Step 2: Hydrolysis of Ethyl 2-pyrrolidin-1-yl-propionate
Reaction Mechanism: This step involves the saponification of the ester functional group. The hydroxide ion from sodium hydroxide acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation of the resulting carboxylate during acidic workup (in the next step) to yield the carboxylic acid.
Procedure:
-
Dissolve the purified ethyl 2-pyrrolidin-1-yl-propionate (assuming a quantitative yield from the previous step, ~8.56 g, 50 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL) and add it to the flask.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The remaining aqueous solution contains the sodium salt of 2-pyrrolidin-1-yl-propionic acid.
Step 3: Formation of 2-Pyrrolidin-1-yl-propionic acid hydrochloride
Procedure:
-
Cool the aqueous solution from the previous step in an ice bath.
-
Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the free base of 2-pyrrolidin-1-yl-propionic acid as a viscous oil or a solid.
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford 2-Pyrrolidin-1-yl-propionic acid hydrochloride.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid, amine hydrochloride).
-
Melting Point: The melting point of the hydrochloride salt should be determined and compared to literature values if available.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Ethyl 2-bromopropionate is a lachrymator and should be handled with care.
-
Pyrrolidine is a flammable and corrosive liquid.
-
Concentrated hydrochloric acid is highly corrosive.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 2-Pyrrolidin-1-yl-propionic acid hydrochloride. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently produce this valuable compound for their research and development needs.
References
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of various keto acids with different anilines. Retrieved from [Link]
-
PubMed. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. Retrieved from [Link]
Sources
Application Notes & Protocols: Characterization of 2-Pyrrolidin-1-yl-propionic acid hydrochloride as a Selective Kappa Opioid Receptor (KOR) Antagonist
Abstract
The Kappa Opioid Receptor (KOR) system, through its interaction with the endogenous peptide dynorphin, is critically involved in regulating mood, motivation, and stress responses.[1][2] Dysregulation of this system is implicated in the pathophysiology of major depressive disorder, anxiety, and substance use disorders, making KOR antagonists a promising class of therapeutics.[1][3][4][5] This document provides a comprehensive guide for the preclinical characterization of novel KOR antagonists, using the hypothetical new chemical entity "2-Pyrrolidin-1-yl-propionic acid hydrochloride" (hereafter referred to as Compound P1P) as an exemplar. We detail the foundational principles and provide step-by-step protocols for in vitro and in vivo validation, from initial receptor binding and functional assays to behavioral models that assess therapeutic potential.
Introduction to the Kappa Opioid System and Therapeutic Rationale
The KOR is a G-protein coupled receptor (GPCR) widely expressed in brain regions associated with emotion and reward, including the nucleus accumbens, amygdala, and prefrontal cortex.[1][2] Upon activation by agonists like dynorphin, the KOR couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, decreased calcium conductance, and increased potassium conductance.[1] This cascade of events ultimately suppresses the release of key neurotransmitters like dopamine and serotonin, contributing to states of dysphoria, anhedonia, and aversion.[6][7]
Pharmacological blockade of the KOR is therefore hypothesized to alleviate these aversive states. KOR antagonists have demonstrated robust antidepressant- and anxiolytic-like effects in preclinical models and can reduce drug-seeking behaviors, positioning them as a novel therapeutic strategy for psychiatric and addictive disorders.[1][5][8] The successful development of a KOR antagonist requires rigorous characterization to establish its potency, selectivity, and in vivo efficacy.
Physicochemical Properties and Handling of Compound P1P
Prior to biological evaluation, a thorough understanding of the test article's properties is essential for accurate and reproducible results.
Table 1: Physicochemical Profile of Compound P1P (Hypothetical)
| Property | Value | Notes |
| IUPAC Name | 2-(pyrrolidin-1-yl)propanoic acid hydrochloride | - |
| Molecular Formula | C₇H₁₄ClNO₂ | - |
| Molecular Weight | 179.64 g/mol | - |
| Appearance | White to off-white crystalline solid | Visually inspect upon receipt. |
| Solubility | Soluble in water, DMSO, Methanol | Determine empirical solubility for stock solution preparation. |
| Purity | >98% (by HPLC) | Purity is critical to attribute biological activity correctly. |
Handling and Storage Protocol
As a hydrochloride salt, Compound P1P is likely hygroscopic and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the solid compound or its solutions.[9][10][11]
-
Storage: Store the solid compound in a tightly sealed container at 4°C, protected from light and moisture. A desiccator is recommended.
-
Stock Solution Preparation:
-
For in vitro assays, prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot into single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
For in vivo studies, Compound P1P's hydrochloride form should facilitate solubility in sterile saline (0.9% NaCl).[3] Prepare fresh solutions on the day of the experiment. Sonication may be used to aid dissolution.
-
Mechanism of Action: KOR Signaling and Antagonist Intervention
A KOR antagonist competitively binds to the receptor's active site, preventing the binding and subsequent signaling of endogenous (dynorphin) or exogenous agonists. The primary G-protein-mediated pathway, which is responsible for the receptor's therapeutic and aversive effects, is the main target of antagonism.[4][12]
Caption: KOR signaling pathway and antagonist intervention.
In Vitro Characterization: Establishing Potency and Selectivity
The initial evaluation of a putative KOR antagonist involves quantifying its affinity for the receptor and its ability to block agonist-induced functional responses in a cell-based system.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of Compound P1P for the human KOR, MOR, and DOR.
Rationale: This assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the inhibitory constant (Ki), an intrinsic measure of binding affinity. Testing against MOR and DOR is crucial for establishing selectivity.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human KOR, MOR, or DOR.
-
Radioligand: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Nor-Binaltorphimine (Nor-BNI) for KOR, Naloxone for MOR/DOR (10 µM final concentration).
-
Compound P1P serial dilutions.
-
Whatman GF/B or GF/C glass fiber filters.
-
Scintillation fluid and counter.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of Compound P1P in assay buffer. The concentration range should span at least 5 orders of magnitude around the expected Ki (e.g., 0.1 nM to 10 µM).
-
Reaction Setup: In a 96-well plate, combine in the following order (for a final volume of 1 mL):
-
Assay Buffer
-
Compound P1P dilution or vehicle (for total binding) or non-specific control.
-
Cell membranes (typically 10-20 µg protein per well).
-
Radioligand (at a concentration near its Kd, e.g., 0.5-1.0 nM).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[3]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Immediately wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.[3]
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for several hours. Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of Compound P1P.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Inhibition Functional Assay
Objective: To confirm Compound P1P is a functional antagonist and to quantify its potency (pA2).
Rationale: KOR activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP). A functional antagonist will block this agonist-induced decrease. This assay confirms that binding to the receptor translates into a functional effect.
Materials:
-
HEK293 or CHO cells expressing human KOR and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay).[8]
-
Cell culture medium (e.g., DMEM).
-
KOR agonist: U-50,488 or Dynorphin A.
-
Adenylyl cyclase activator: Forskolin or Isoproterenol (to stimulate a basal cAMP level).[8]
-
Compound P1P serial dilutions.
-
Luminescent plate reader.
Step-by-Step Methodology:
-
Cell Plating: Plate the cells in a white, clear-bottom 384-well plate and allow them to adhere overnight.[8]
-
Antagonist Pre-incubation: Remove the culture medium and add Compound P1P at various concentrations. Incubate for 15-30 minutes at room temperature.
-
Agonist Challenge: Add the KOR agonist (e.g., U-50,488 at its EC80 concentration) to all wells except the negative control.
-
cAMP Stimulation & Detection: Add the cAMP detection reagent followed by Forskolin to stimulate cAMP production. Incubate for 15-20 minutes.[8]
-
Measurement: Read the luminescence on a plate reader. A decrease in luminescence corresponds to KOR-mediated inhibition of cAMP production.
-
Data Analysis:
-
Normalize the data to the control wells (agonist-only vs. no agonist).
-
Plot the agonist response against the log concentration of Compound P1P.
-
The resulting rightward shift in the agonist dose-response curve is characteristic of competitive antagonism.
-
Calculate the antagonist's potency (pA2 or Ke) using the Schild regression analysis. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.
-
Table 2: Summary of In Vitro Characterization Data (Illustrative)
| Parameter | KOR | MOR | DOR | Selectivity vs. MOR | Selectivity vs. DOR |
| Binding Affinity Ki (nM) | 5.2 | 680 | >10,000 | 130-fold | >1900-fold |
| Functional Potency pA2 | 8.1 | Not Active | Not Active | - | - |
In Vivo Characterization: Assessing Efficacy in Behavioral Models
In vivo studies are essential to demonstrate that the antagonist can cross the blood-brain barrier, engage the KOR target, and produce a therapeutically relevant behavioral effect.
Caption: General experimental workflow for in vivo antagonist testing.
Protocol 3: Reversal of KOR Agonist-Induced Antinociception (Tail-Flick Test)
Objective: To demonstrate in vivo target engagement by showing that Compound P1P can block a known physiological effect of a KOR agonist.
Rationale: Systemic administration of a selective KOR agonist like U-50,488 produces analgesia (a reduced response to a painful stimulus) in rodents.[5] A functional KOR antagonist administered prior to the agonist will reverse this effect in a dose-dependent manner, providing direct evidence of in vivo efficacy.[3][5]
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Tail-flick analgesia meter.
-
Compound P1P solution (e.g., 1, 3, 10 mg/kg in saline).
-
KOR agonist U-50,488 solution (e.g., 5 mg/kg in saline).
-
Vehicle (0.9% sterile saline).
Step-by-Step Methodology:
-
Acclimation: Acclimate mice to the testing room and handling for at least 2 days prior to the experiment.
-
Baseline Measurement: On the test day, measure the baseline tail-flick latency for each mouse. The latency is the time it takes for the mouse to flick its tail away from a radiant heat source. A cut-off time (e.g., 10 seconds) must be used to prevent tissue damage.
-
Administration:
-
Administer Compound P1P or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Wait for the appropriate pretreatment time (e.g., 30 minutes).
-
Administer the KOR agonist U-50,488 (s.c.).
-
-
Post-treatment Measurement: Measure the tail-flick latency again at the time of peak agonist effect (typically 30 minutes post-U-50,488 administration).
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) = [(Test Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100.
-
Compare the %MPE between groups (Vehicle + U-50,488 vs. Compound P1P + U-50,488) using a one-way ANOVA followed by a post-hoc test. A significant reduction in %MPE by Compound P1P indicates antagonist activity.
-
Protocol 4: Forced Swim Test (FST)
Objective: To evaluate the potential antidepressant-like activity of Compound P1P.
Rationale: The FST is a widely used screening tool for antidepressant drugs. Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. This immobility is interpreted as a behavioral correlate of despair.[13] KOR antagonists have been shown to reliably decrease immobility time, an effect consistent with an antidepressant profile.[1][13]
Materials:
-
Male C57BL/6J mice.
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Compound P1P solution (e.g., 3, 10, 30 mg/kg in saline).
-
Vehicle (0.9% sterile saline).
-
Video recording equipment and analysis software.
Step-by-Step Methodology:
-
Administration: Administer Compound P1P or vehicle (i.p. or s.c.) 30-60 minutes before the test.
-
Test Session: Gently place each mouse into a cylinder of water for a 6-minute session.
-
Recording: Video record the entire session for later analysis.
-
Analysis: An observer blinded to the treatment conditions should score the last 4 minutes of the 6-minute test. Measure the total time the mouse spends immobile (making only the minimal movements necessary to keep its head above water).
-
Data Interpretation: Compare the immobility time across treatment groups using a one-way ANOVA. A significant decrease in immobility time for a Compound P1P group relative to the vehicle group suggests an antidepressant-like effect. It is crucial to run a parallel locomotor activity test (e.g., open field test) to ensure the observed effect is not due to general motor stimulation.
Conclusion and Future Directions
The protocols outlined in this document provide a systematic framework for the initial characterization of a novel KOR antagonist like Compound P1P. Successful demonstration of high in vitro potency and selectivity, coupled with in vivo target engagement and efficacy in a relevant behavioral model, establishes a strong foundation for further development.
Future studies should focus on:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Safety and Toxicology: Assessing potential off-target effects and establishing a safety window.[14]
-
Advanced Behavioral Models: Evaluating efficacy in more complex models of depression (e.g., chronic unpredictable stress) or addiction (e.g., stress-induced reinstatement of drug seeking).[1]
This rigorous, multi-faceted approach is critical for validating new chemical entities and advancing the development of KOR antagonists as transformative treatments for psychiatric disorders.
References
-
Molecules. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Available at: [Link]
-
ACS Chemical Neuroscience. (2015). Development of Kappa Opioid Receptor Antagonists. Available at: [Link]
-
Probe Reports from the NIH Molecular Libraries Program. (2010). Antagonist for the Kappa Opioid Receptor. Available at: [Link]
-
Wikipedia. (2024). κ-opioid receptor. Available at: [Link]
-
ACS Chemical Neuroscience. (2023). De Novo Design of κ-Opioid Receptor Antagonists Using a Generative Deep-Learning Framework. Available at: [Link]
-
Frontiers in Psychiatry. (2021). The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications. Available at: [Link]
-
British Journal of Pharmacology. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Available at: [Link]
-
Journal of Medicinal Chemistry. (2022). Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples. Available at: [Link]
-
YouTube. (2023). Kappa Opioid Receptors in Chronic Pain & Associated Affective Disorders. Available at: [Link]
-
Wikipedia. (2024). Naltrexone. Available at: [Link]
-
Neuropsychopharmacology. (2021). Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function. Available at: [Link]
-
Carl ROTH. (2023). Safety Data Sheet: 2-Pyrrolidone. Available at: [Link]
-
Journal of Nuclear Medicine. (2013). Determination of the In Vivo Selectivity of a New κ-Opioid Receptor Antagonist PET Tracer 11C-LY2795050 in the Rhesus Monkey. Available at: [Link]
- Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
ResearchGate. (2021). In Vitro Opioid Receptor Binding of Compounds. Available at: [Link]
-
Organic Chemistry Portal. (2024). Pyrrolidine synthesis. Available at: [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
Sources
- 1. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 5. Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. carlroth.com [carlroth.com]
How to dissolve 2-Pyrrolidin-1-yl-propionic acid hydrochloride for experiments
An Application Note and Protocol for the Dissolution of 2-Pyrrolidin-1-yl-propionic acid hydrochloride in Experimental Research
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the effective dissolution of 2-Pyrrolidin-1-yl-propionic acid hydrochloride for various research applications. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental reproducibility, and safety.
Introduction: Understanding the Compound
2-Pyrrolidin-1-yl-propionic acid hydrochloride belongs to the family of pyrrolidines, which are key structural motifs in a wide range of biologically active compounds and are utilized in drug discovery.[1][2] The propionic acid moiety suggests potential applications in areas where arylpropionic acid derivatives have shown pharmacological activity, such as anti-inflammatory research.[3] As a hydrochloride salt, the compound's solubility in aqueous solutions is generally enhanced compared to its free base form.[4][5]
It is important to note that while the focus of this guide is "2-Pyrrolidin-1-yl-propionic acid hydrochloride," there can be ambiguity in chemical nomenclature. For the purpose of providing concrete data, we will reference the physicochemical properties of the closely related and commercially available isomer, 3-Pyrrolidin-1-yl-propionic acid hydrochloride (CAS: 76234-38-3) , as a practical example. Researchers should always refer to the certificate of analysis for their specific compound lot.
Physicochemical Profile
A thorough understanding of the compound's properties is the foundation for developing a successful dissolution protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [6] |
| Molecular Weight | 143.19 g/mol (free base) | [6] |
| Appearance | Light yellow to brown solid | [7] |
| Melting Point | 162-172°C | [7][8] |
| pKa (Predicted) | 3.83 ± 0.10 | [7][8] |
| Storage Conditions | Room temperature, sealed in a dry environment | [7][8] |
Core Principles of Dissolution for Experimental Assays
The choice of solvent is a critical decision that can significantly impact experimental outcomes. The ideal solvent should completely dissolve the compound without interfering with the biological assay. Key factors to consider include the compound's polarity, the pH of the solution, and the tolerance of the experimental system (e.g., cell line) to the solvent.
Solvent Selection Guide
The hydrochloride salt form of 2-Pyrrolidin-1-yl-propionic acid suggests good aqueous solubility. Therefore, aqueous-based solvents should be the first choice.
Recommended Solvents (in order of preference):
-
Deionized (DI) Water or Ultrapure Water: As a hydrochloride salt, the compound is expected to be soluble in water.[9] This is the most benign solvent for most biological systems.
-
Phosphate-Buffered Saline (PBS): For experiments requiring physiological pH and osmolarity, PBS is an excellent choice. The buffering capacity of PBS will help maintain a stable pH.
-
Dimethyl Sulfoxide (DMSO): If aqueous solubility is limited, DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds.[10][11] However, its potential for cytotoxicity must be carefully managed in cell-based assays.[12][13][14]
-
Ethanol: Another organic solvent option, but like DMSO, it can be toxic to cells at higher concentrations.[15]
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate solvent.
Caption: A decision tree for selecting the optimal solvent.
Protocols for Solution Preparation
Adherence to a standardized protocol is essential for reproducibility. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is recommended when the compound is sufficiently soluble in aqueous buffers.
Materials:
-
2-Pyrrolidin-1-yl-propionic acid hydrochloride
-
Volumetric flask
-
Calibrated analytical balance
-
Spatula
-
DI Water or PBS
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock solution concentration and volume.[16]
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example: To make 10 mL of a 10 mM stock solution of a compound with a molecular weight of 179.64 g/mol (for the hydrochloride salt): Mass (g) = 0.010 mol/L x 0.010 L x 179.64 g/mol = 0.01796 g (or 18.0 mg)
-
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolution:
-
Transfer the weighed compound to the volumetric flask.
-
Add approximately half of the final desired volume of the solvent (DI water or PBS).
-
Mix thoroughly by vortexing or using a magnetic stirrer until the compound is fully dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
-
Final Volume Adjustment: Once the compound is completely dissolved, add the solvent to the calibration mark of the volumetric flask.[17]
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at the recommended temperature (typically 4°C for short-term or -20°C for long-term storage).
Protocol 2: Preparation of a DMSO Stock Solution
This protocol is for compounds with limited aqueous solubility.
Materials:
-
Same as Protocol 1, but with high-purity, anhydrous DMSO as the solvent.
Procedure:
-
Calculate and weigh: Follow steps 1 and 2 from Protocol 1 to determine and weigh the required mass of the compound. High-concentration stock solutions (e.g., 10-100 mM) are typically prepared in DMSO.
-
Dissolution:
-
Transfer the weighed compound to a suitable vial or tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex or sonicate until the compound is fully dissolved. DMSO is hygroscopic; minimize its exposure to air.
-
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Protocol 3: Preparation of Working Solutions
Working solutions are diluted from the stock solution for use in experiments.
Procedure:
-
Calculate the dilution: Use the formula M₁V₁ = M₂V₂ to determine the volume of the stock solution needed.
-
M₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
M₂ = Desired final concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
Dilution:
-
Add the appropriate volume of cell culture medium or assay buffer to a sterile tube.
-
Add the calculated volume of the stock solution to the medium/buffer and mix immediately and thoroughly to avoid precipitation.[18]
-
Application-Specific Considerations
In Vitro Cell-Based Assays
The primary concern in cell-based assays is solvent cytotoxicity.[19]
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells.[13] Most cell lines can tolerate up to 0.5% DMSO, and some are tolerant up to 1%, but this should always be validated for the specific cell line being used.[10][13] Primary cells are often more sensitive.[13] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
| Solvent | General Safe Concentration for Cell Culture | Notes |
| DMSO | ≤ 0.5% (v/v) | Some robust cell lines may tolerate up to 1%.[10] Concentrations of 5% and 10% are generally cytotoxic.[12] Always perform a dose-response viability test. |
| Ethanol | ≤ 0.5% (v/v) | Can be more cytotoxic than DMSO for some cell lines.[15] |
General Workflow for Solution Preparation in Cell Culture
Caption: Workflow for preparing solutions for cell-based assays.
Troubleshooting
-
Precipitation upon dilution in aqueous buffer: This can occur when a compound dissolved in a high concentration of an organic solvent is diluted into an aqueous medium. To mitigate this, try diluting the stock solution into the buffer while vortexing to ensure rapid mixing. If precipitation persists, a lower stock concentration may be necessary.
-
Compound will not dissolve: If the compound does not dissolve in the initial solvent of choice, sonication or gentle warming (not exceeding 40°C to avoid degradation) can be effective. If these methods fail, a different solvent system may be required.
Conclusion
The successful dissolution of 2-Pyrrolidin-1-yl-propionic acid hydrochloride is a critical first step for obtaining reliable and reproducible experimental data. By starting with aqueous solvents and moving to organic solvents like DMSO only when necessary, researchers can minimize potential artifacts. Careful calculation, adherence to protocols, and the inclusion of appropriate vehicle controls are paramount for ensuring the scientific validity of any study involving this and similar compounds.
References
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 3-Pyrrolidin-1-yl-propionic acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyrrolidin-2-yl-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Álvarez-Pombo, M., et al. (2014). Small-Scale Assays for Studying Dissolution of Pharmaceutical Cocrystals for Oral Administration. Pharmaceutical Research, 31(1), 185-195.
- Nielsen, C. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 815–819.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4).
-
Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Retrieved from [Link]
- Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4887.
- de Almeida, T. S., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35, e057.
- Nielsen, C. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 815-819.
-
MDPI. (2023). A Dual-Dynamic Crosslinked Polysaccharide-Based Hydrogel Loaded with Exosomes for Promoting Diabetic Wound Healing. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
-
ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Small-Scale Assays for Studying Dissolution of Pharmaceutical Cocrystals for Oral Administration. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. Retrieved from [Link]
- Shah, S. M., et al. (2020). In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS). AAPS PharmSciTech, 21(6), 191.
-
ResearchGate. (n.d.). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Retrieved from [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
- Rosado, J. A., & Salido, G. M. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7773.
- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 6. 3-Pyrrolidin-1-yl-propionic acid hydrochloride | 76234-38-3 [buyersguidechem.com]
- 7. 3-PYRROLIDIN-1-YL-PROPIONIC ACID HCL | 76234-38-3 [chemicalbook.com]
- 8. 3-PYRROLIDIN-1-YL-PROPIONIC ACID HCL CAS#: 76234-38-3 [m.chemicalbook.com]
- 9. Propionic acid - Wikipedia [en.wikipedia.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. sptlabtech.com [sptlabtech.com]
Application Notes & Protocols: The Strategic Utility of 2-Pyrrolidin-1-yl-propionic acid hydrochloride as a Chemical Intermediate in Advanced Synthesis
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Pyrrolidin-1-yl-propionic acid hydrochloride. We will explore its chemical properties, its significance as a structural motif in medicinal chemistry, and provide a detailed protocol for its use in a representative synthetic transformation.
Introduction: A Bifunctional Building Block with High Potential
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in numerous biologically active compounds.[1][2] Its non-planar, flexible five-membered saturated ring allows for a three-dimensional exploration of chemical space that is often crucial for specific and high-affinity interactions with biological targets.[1] The pyrrolidine fragment is a key structural component in a wide array of natural products and synthetic drugs, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and metabolic stability.[3]
2-Pyrrolidin-1-yl-propionic acid hydrochloride emerges as a particularly valuable chemical intermediate due to its bifunctional nature. It incorporates the strategic pyrrolidine moiety directly linked to a propionic acid chain via the ring's nitrogen atom. This structure offers a robust carboxylic acid handle for a variety of chemical transformations, such as amidation or esterification, while the pyrrolidine ring itself can influence the stereochemistry and pharmacological profile of the final molecule. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, simplifying handling and reaction setup.
Physicochemical Properties
The key properties of the parent compound, 2-pyrrolidin-1-ylpropanoic acid, are summarized below. The hydrochloride salt will exhibit modified solubility and melting point characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [4] |
| Molecular Weight | 143.18 g/mol | [5] |
| Monoisotopic Mass | 143.09464 Da | [4] |
| CAS Number (HCl Salt) | Not widely listed; varies by supplier | |
| Predicted XlogP | -1.5 | [4] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Section 1: The Pyrrolidine Scaffold in Drug Design
The utility of 2-Pyrrolidin-1-yl-propionic acid hydrochloride is fundamentally rooted in the significance of the pyrrolidine ring in drug discovery. This scaffold is not merely a passive linker; it actively contributes to the biological activity of a molecule.
Causality Behind Its Importance:
-
Stereochemical Complexity: The pyrrolidine ring contains multiple stereocenters, allowing for the synthesis of specific stereoisomers. This is critical as biological systems are chiral, and often only one enantiomer or diastereomer of a drug is active, while others may be inactive or even cause adverse effects.[3]
-
Conformational Control: The non-planar "envelope" or "twist" conformations of the pyrrolidine ring can be influenced by substituents. This allows medicinal chemists to "lock" a molecule into a bioactive conformation that fits precisely into a target protein's binding site, enhancing potency and selectivity.[1]
-
Improved Pharmacokinetics: The nitrogen atom in the pyrrolidine ring is a hydrogen bond acceptor and can be protonated at physiological pH. This often improves a compound's aqueous solubility and bioavailability, which are crucial properties for drug candidates.
This strategic value is evident in a multitude of approved drugs across various therapeutic areas, including antivirals like Daclatasvir and antidiabetics like Vildagliptin.[3][6]
Caption: General reaction scheme for amide synthesis.
Section 3: Application Protocol - Synthesis of N-Benzyl-2-(pyrrolidin-1-yl)propanamide
This protocol details a representative amide coupling reaction to demonstrate the practical use of 2-Pyrrolidin-1-yl-propionic acid hydrochloride.
Objective: To synthesize N-benzyl-2-(pyrrolidin-1-yl)propanamide from 2-Pyrrolidin-1-yl-propionic acid hydrochloride and benzylamine.
Self-Validating System: The success of this protocol can be validated through standard analytical techniques. Thin-Layer Chromatography (TLC) should show the consumption of the starting materials and the appearance of a new, single major product spot. Final confirmation is achieved via Mass Spectrometry (MS), which should show the expected molecular ion peak for the product, and Nuclear Magnetic Resonance (NMR) spectroscopy, which will confirm the full chemical structure.
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7]* Coupling agents (EDC, HATU) can be sensitizers. Avoid inhalation and skin contact.
-
Organic bases (DIPEA, TEA) and solvents (DMF, DCM) are flammable and/or toxic. Handle with care. * Consult the Safety Data Sheet (SDS) for all reagents before beginning work. [8][9]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-Pyrrolidin-1-yl-propionic acid hydrochloride | ≥97% | Various |
| Benzylamine | ≥99% | Sigma-Aldrich |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Sigma-Aldrich |
| DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade | Sigma-Aldrich |
| DMF (N,N-Dimethylformamide), anhydrous | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Lab Prepared | - |
| Brine (Saturated NaCl solution) | Lab Prepared | - |
| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | Fisher Scientific |
| Equipment | Specification | |
| Round-bottom flask | 50 mL | |
| Magnetic stirrer and stir bar | Standard | |
| Syringes and needles | Various sizes | |
| Separatory funnel | 100 mL | |
| Rotary evaporator | Standard |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-Pyrrolidin-1-yl-propionic acid hydrochloride (1.0 mmol, 179.65 mg).
-
Dissolution: Add anhydrous DMF (10 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Amine and Base: Add benzylamine (1.1 mmol, 1.1 eq, 118 mg, 0.12 mL) to the solution, followed by the dropwise addition of DIPEA (3.0 mmol, 3.0 eq, 388 mg, 0.52 mL). The base is added in excess to both neutralize the hydrochloride salt and scavenge the acid generated by the coupling agent.
-
Addition of Coupling Agent: In a single portion, add HATU (1.2 mmol, 1.2 eq, 456 mg) to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent), checking for the disappearance of the starting materials.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water. Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acid and DMF, followed by brine (1 x 20 mL). The bicarb wash is crucial for removing the acidic byproducts of the HATU reagent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure N-benzyl-2-(pyrrolidin-1-yl)propanamide.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the amide coupling protocol.
References
-
D.A. Black, et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
B. V. S. Reddy, et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
BuyersGuideChem. (2026). 3-Pyrrolidin-1-yl-propionic acid hydrochloride. BuyersGuideChem. Available at: [Link]
-
PubChem. (n.d.). 3-Pyrrolidin-2-yl-propionic acid. National Center for Biotechnology Information. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. Available at: [Link]
-
S. S. Zaghloul, et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
PubChemLite. (n.d.). 2-(pyrrolidin-1-yl)propanoic acid hydrochloride. PubChemLite. Available at: [Link]
- Google Patents. (n.d.). CN104478779A - Novel synthesis method of nootropic piracetam. Google Patents.
-
ResearchGate. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. ResearchGate. Available at: [Link]
-
Grimm, M., et al. (2012). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. PubMed. Available at: [Link]
-
The Vespiary. (2006). Piracetam to Ethyl 2-Oxo-1-pyrrolidineacetate. The Vespiary. Available at: [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN102718691A - Novel piracetam synthetic method. Google Patents.
-
MDPI. (2023). Revolutionizing Drug Discovery: A Comprehensive Review of AI Applications. MDPI. Available at: [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet: Propionic acid. DC Fine Chemicals. Available at: [Link]
-
Patsnap. (n.d.). Novel synthesis method of nootropic piracetam. Patsnap. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - 2-(pyrrolidin-1-yl)propanoic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. 3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID 550965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A-Scientist's-Guide-to-Assessing-the-Selectivity-of-2-Pyrrolidin-1-yl-propionic-acid-hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of 2-Pyrrolidin-1-yl-propionic acid hydrochloride. The methodologies described herein are designed to build a robust selectivity profile, a critical step in advancing a compound from discovery to clinical application.
Introduction: The Imperative of Selectivity Profiling
2-Pyrrolidin-1-yl-propionic acid hydrochloride is a synthetic compound featuring a pyrrolidine ring, a common scaffold in many biologically active molecules and approved drugs.[1][2][3] The pyrrolidine moiety can enhance aqueous solubility and contribute to the pharmacophore of a drug.[3][4] Given the prevalence of this structural motif, it is paramount to determine the selectivity of any novel pyrrolidine-containing compound to mitigate the risk of off-target effects and potential toxicity.[5][6]
Drug cross-reactivity occurs when a compound interacts with targets other than its intended one, which can lead to adverse effects.[7] Therefore, a thorough understanding of a compound's selectivity is a cornerstone of modern drug development, enabling safer and more effective therapeutics.[8][9] Early-stage in vitro safety pharmacology profiling is an essential tool to identify potential liabilities and guide lead optimization.[10][11][12][13]
This guide will outline a multi-tiered approach to building a comprehensive cross-reactivity profile for 2-Pyrrolidin-1-yl-propionic acid hydrochloride, from initial computational assessments to detailed biochemical and cellular assays.
Tier 1: In Silico and Preliminary Assessments
The initial phase of a cross-reactivity study should leverage computational tools to predict potential off-target interactions. This cost-effective approach helps to prioritize and design subsequent wet-lab experiments.
Structural Similarity and Target Prediction
The first step is to identify known biological targets of structurally similar compounds. The chemical structure of 2-Pyrrolidin-1-yl-propionic acid hydrochloride (C7H13NO2) can be found in chemical databases like PubChem.[14] A search for analogs and compounds with a similar pyrrolidine-propionic acid core can reveal potential target classes. For instance, various pyrrolidine derivatives have shown a wide range of biological activities, including antibacterial, antiviral, and enzyme inhibitory effects.[1]
Key Action:
-
Utilize chemical databases (e.g., PubChem, ChEMBL) to find structurally related compounds.
-
Analyze the known biological activities of these analogs to create a preliminary list of potential off-target families (e.g., GPCRs, kinases, ion channels).
Computational Off-Target Prediction
Computational models can predict the likelihood of a compound binding to a wide array of biological targets based on its chemical structure.[15] These platforms use machine learning algorithms trained on large datasets of compound-target interactions.[16][17]
Key Action:
-
Submit the structure of 2-Pyrrolidin-1-yl-propionic acid hydrochloride to off-target prediction web servers (e.g., SuperPred, SwissTargetPrediction).
-
Analyze the prediction scores to identify high-probability off-targets for further experimental validation.
Tier 2: In Vitro Biochemical Assays for Direct Target Interactions
Biochemical assays provide direct evidence of a compound's interaction with purified biological targets. These assays are crucial for quantifying the affinity and potency of the compound at both the intended target and potential off-targets.
Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor.[18][19][20] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest.[21][22]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Reagents:
-
Prepare a membrane suspension containing the receptor of interest.
-
Select a suitable radioligand with high affinity and specificity for the target receptor.
-
Prepare a series of dilutions of 2-Pyrrolidin-1-yl-propionic acid hydrochloride and a known reference competitor.
-
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-labeled competitor).
-
-
Incubation:
-
Incubate the plates at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the receptor-bound radioligand on the filter.[22]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assays
If the primary target or potential off-targets are enzymes, enzyme inhibition assays are essential to determine the compound's inhibitory potency.[23][24][25][26]
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of the purified enzyme and its specific substrate.
-
Prepare serial dilutions of 2-Pyrrolidin-1-yl-propionic acid hydrochloride and a known inhibitor.
-
-
Assay Procedure:
-
In a microplate, add the enzyme and varying concentrations of the test compound or reference inhibitor.[27]
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Data Presentation: Comparative Selectivity Profile
The results from the binding and enzyme inhibition assays should be compiled into a clear and concise table to compare the potency of 2-Pyrrolidin-1-yl-propionic acid hydrochloride against the primary target and a panel of off-targets.
| Target | Assay Type | 2-Pyrrolidin-1-yl-propionic acid hydrochloride IC50 / Ki (µM) | Reference Compound IC50 / Ki (µM) | Selectivity Fold (Off-Target/On-Target) |
| Primary Target X | Radioligand Binding | 0.1 | 0.05 | - |
| Off-Target A (Receptor) | Radioligand Binding | 15 | 25 | 150 |
| Off-Target B (Enzyme) | Enzyme Inhibition | > 100 | 5 | > 1000 |
| Off-Target C (Ion Channel) | Electrophysiology | 50 | 10 | 500 |
Tier 3: Cellular and Functional Assays
While biochemical assays are crucial for determining direct interactions, cellular assays are necessary to understand a compound's activity in a more physiologically relevant context.[9]
Cellular Target Engagement Assays
These assays confirm that the compound can reach and interact with its target within a living cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed.
Functional Assays
Functional assays measure the downstream consequences of the compound binding to its target. The specific assay will depend on the target class. For example, a GPCR antagonist's effect on second messenger signaling (e.g., cAMP or calcium mobilization) would be assessed.
Experimental Workflow Visualization
The overall workflow for assessing cross-reactivity can be visualized as a decision-making tree.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. PubChemLite - 2-(pyrrolidin-1-yl)propanoic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 15. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. researchgate.net [researchgate.net]
- 20. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 23. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 27. Enzymatic Assay of Trypsin Inhibition [protocols.io]
A Senior Application Scientist's Guide to Ensuring Reproducibility of Findings with 2-Pyrrolidin-1-yl-propionic acid hydrochloride
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. Inconsistent results not only undermine the validity of our work but also lead to wasted resources and time. This guide provides an in-depth technical framework for ensuring the reproducibility of findings related to the synthesis and use of 2-Pyrrolidin-1-yl-propionic acid hydrochloride. By establishing a robust validation protocol, researchers can confidently compare their results with those of others and build upon a solid foundation of reliable data.
The Critical Role of Physicochemical Characterization in Reproducibility
The biological or chemical activity of a compound is intrinsically linked to its structure and purity. Even minor variations in these properties can lead to significant differences in experimental outcomes. Therefore, a thorough physicochemical characterization of each new batch of 2-Pyrrolidin-1-yl-propionic acid hydrochloride is not merely a preliminary step but a critical component of a self-validating experimental system. This guide will walk you through the essential analytical techniques and provide a detailed protocol for a key validation assay.
A Multi-Pronged Approach to Validation
A comprehensive assessment of a chemical compound's identity and purity relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the material. For 2-Pyrrolidin-1-yl-propionic acid hydrochloride, the following analyses are considered essential for ensuring batch-to-batch consistency and enabling reproducible research.
Core Validation Assays
| Analytical Technique | Parameter Assessed | Purpose in Ensuring Reproducibility |
| High-Performance Liquid Chromatography (HPLC) | Purity and Impurity Profile | Quantifies the percentage of the desired compound and detects the presence of any synthesis byproducts or degradation products. |
| Mass Spectrometry (MS) | Molecular Weight | Confirms the molecular identity of the compound by measuring its mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical Structure | Provides detailed information about the molecular structure, confirming the connectivity of atoms and the absence of structural isomers. |
| Elemental Analysis | Elemental Composition | Determines the percentage of carbon, hydrogen, nitrogen, and chlorine, which should be within a narrow range of the theoretical values for the pure compound.[1] |
| Melting Point | Purity and Identity | A sharp melting point range is indicative of high purity. Any depression or broadening of the range suggests the presence of impurities. |
Experimental Workflow for Ensuring Reproducibility
The following diagram illustrates a comprehensive workflow for the synthesis and validation of 2-Pyrrolidin-1-yl-propionic acid hydrochloride, ensuring that all findings are reproducible.
Caption: Workflow for reproducible research with 2-Pyrrolidin-1-yl-propionic acid hydrochloride.
Detailed Protocol: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The following protocol provides a step-by-step method for assessing the purity of 2-Pyrrolidin-1-yl-propionic acid hydrochloride. This method is designed to be robust and transferable, forming a cornerstone for comparing results across different laboratories.
Objective: To quantify the purity of 2-Pyrrolidin-1-yl-propionic acid hydrochloride and identify any potential impurities.
Materials:
-
2-Pyrrolidin-1-yl-propionic acid hydrochloride (sample to be analyzed)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare a sample solution of the newly synthesized batch at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter into autosampler vials.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms for both the standard and the sample.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Trustworthiness of the Protocol: This protocol incorporates a gradient elution method, which is effective for separating compounds with a range of polarities, thereby providing a comprehensive impurity profile. The use of a reference standard allows for the confirmation of the retention time of the main peak and provides a benchmark for purity assessment.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the importance of this multi-pronged validation approach, consider the following hypothetical data comparing a "Reference Standard" of 2-Pyrrolidin-1-yl-propionic acid hydrochloride with a "Newly Synthesized Batch."
| Parameter | Reference Standard | Newly Synthesized Batch | Acceptance Criteria | Conclusion |
| HPLC Purity | 99.8% | 99.5% | ≥ 99.0% | Pass |
| Mass (m/z) [M+H]⁺ | Calculated: 144.1019, Found: 144.1021 | Calculated: 144.1019, Found: 144.1025 | ± 0.005 Da | Pass |
| ¹H NMR | Conforms to structure | Conforms to structure | No unexpected signals | Pass |
| Elemental Analysis (%C, %H, %N) | C: 46.80, H: 7.86, N: 7.80 | C: 46.75, H: 7.90, N: 7.75 | ± 0.4% of theoretical | Pass |
| Melting Point | 150-152 °C | 149-152 °C | Sharp, within 2°C of reference | Pass |
In this case, the newly synthesized batch meets all acceptance criteria, indicating that it is of comparable quality to the reference standard and is suitable for use in subsequent experiments. Any significant deviation from these criteria would necessitate further purification and re-analysis.
Causality Behind Experimental Choices
-
Why RP-HPLC with a C18 column? 2-Pyrrolidin-1-yl-propionic acid hydrochloride is a polar molecule, making it well-suited for reverse-phase chromatography. The C18 stationary phase provides excellent retention and separation of polar and moderately nonpolar compounds.
-
Why a gradient elution? A gradient elution is employed to ensure the elution of any potential impurities that may have a significantly different polarity from the main compound, which might not be detected in an isocratic run.
-
Why ¹H and ¹³C NMR? While ¹H NMR provides information on the proton environment, ¹³C NMR confirms the carbon backbone of the molecule. Together, they provide a highly detailed and unambiguous confirmation of the chemical structure.
Conclusion
Ensuring the reproducibility of findings with 2-Pyrrolidin-1-yl-propionic acid hydrochloride, or any chemical entity, is paramount for the integrity of scientific research. By implementing a rigorous validation workflow that includes a combination of analytical techniques, researchers can be confident in the quality of their starting materials and the reliability of their experimental results. This guide provides a comprehensive framework for achieving this goal, thereby fostering a culture of reproducibility and accelerating scientific progress.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
2-(1H-pyrrol-1-yl)propanoic acid | C7H9NO2. PubChem. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
3-Pyrrolidin-2-yl-propionic acid | C7H13NO2. PubChem. [Link]
-
Improving experimental reproducibility through comprehensive research protocols. FEBS Open Bio. [Link]
-
Reproducibility of Synthesis papers. Reddit. [Link]
-
Characterising new chemical compounds & measuring results. Royal Society Publishing. [Link]
-
2-(pyrrolidin-1-yl)propanoic acid hydrochloride (C7H13NO2). PubChemLite. [Link]
-
Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. MDPI. [Link]
-
Reproducibility in Chemical Research. ResearchGate. [Link]
-
Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. ResearchGate. [Link]
-
Isolating, Identifying, Imaging, and Measuring Substances and Structures. National Center for Biotechnology Information. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
-
Reproducibility in chemistry research. PubMed. [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Improving experimental reproducibility through comprehensive research protocols. ResearchGate. [Link]
-
Structure validation in chemical crystallography. ResearchGate. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
-
Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Royal Society of Chemistry. [Link]
-
Quantification of propionic acid from Scutellaria baicalensis roots. National Center for Biotechnology Information. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities! ACS Nano. [Link]
-
GCSE Chemistry Revision "Purity and Formulations". YouTube. [Link]
-
A guideline for reporting experimental protocols in life sciences. National Center for Biotechnology Information. [Link]
-
Assay validation and reproducibility considerations for biomarkers used in drug development. Friends of Cancer Research. [Link]
-
Preparation of propionyl chloride. PrepChem.com. [Link]
-
Propionic Acid | CH3CH2COOH. PubChem. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
